molecular formula C25H32N4O3S B12478792 3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12478792
M. Wt: 468.6 g/mol
InChI Key: UTSKXSMCEZRWOE-UHFFFAOYSA-N
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Description

3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzamide core with multiple functional groups, including a piperazine ring and a carbamothioyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 3-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the benzamide core.

    Introduction of the Carbamothioyl Group: The benzamide core is then treated with thiophosgene and a suitable amine to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-methylpropoxy)-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
  • **3-(2-methylpropoxy)-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Uniqueness

3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H32N4O3S

Molecular Weight

468.6 g/mol

IUPAC Name

3-(2-methylpropoxy)-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H32N4O3S/c1-4-23(30)29-14-12-28(13-15-29)21-10-8-20(9-11-21)26-25(33)27-24(31)19-6-5-7-22(16-19)32-17-18(2)3/h5-11,16,18H,4,12-15,17H2,1-3H3,(H2,26,27,31,33)

InChI Key

UTSKXSMCEZRWOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC(C)C

Origin of Product

United States

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